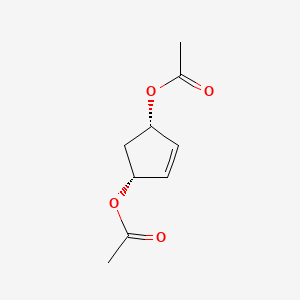

cis-3,5-Diacetoxy-1-cyclopentene

Descripción general

Descripción

cis-3,5-Diacetoxy-1-cyclopentene: is an organic compound with the molecular formula C9H12O4. It is a versatile building block used in organic synthesis, particularly in the synthesis of carba-nucleosides and other complex molecules . This compound is characterized by its two acetoxy groups attached to a cyclopentene ring, making it a valuable intermediate in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The common synthesis method for cis-3,5-Diacetoxy-1-cyclopentene involves the reaction of pent-1,4-dienone with acetyl chloride . Another method includes the phase-transfer reaction of 3,5-dibromo-1-cyclopentene with potassium acetate using trialkylamines and trialkylphosphine as catalysts . These reactions typically require controlled conditions to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions: cis-3,5-Diacetoxy-1-cyclopentene undergoes various chemical reactions, including:

Hydrolysis: Enzyme-catalyzed hydrolysis to form chiral acetoxy alcohols.

Substitution: Reactions with nucleophiles to replace the acetoxy groups.

Oxidation and Reduction: Potential for oxidation to form corresponding ketones or reduction to form alcohols.

Common Reagents and Conditions:

Hydrolysis: Esterase enzymes such as EstA3 and EstCE1.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Hydrolysis: Chiral acetoxy alcohols.

Substitution: Various substituted cyclopentene derivatives.

Oxidation: Cyclopentenone derivatives.

Reduction: Cyclopentanol derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Enzymatic Desymmetrization Reactions

Cis-3,5-Diacetoxy-1-cyclopentene is commonly used as a substrate in enzymatic desymmetrization reactions, particularly with lipases. For instance, it can be used in Novozym-435 catalyzed desymmetrization via transesterification in methyl tert-butyl ether (MTBE), which improves upon procedures that use an aqueous buffer .

Synthesis of Chiral Molecules

this compound serves as a starting material in the synthesis of complex molecules, including prostaglandins and alkaloids. Its unique structural properties make it a valuable component in synthetic organic chemistry.

Production of (1S,4R)-(-)-4-Hydroxycyclopent-2-enyl Acetate

this compound can be used to produce (1S,4R)-(-)-4-hydroxycyclopent-2-enyl acetate through saponification . The aqueous extraction step in this process is useful for removing cis-3,5-diacetoxy cyclopent-1-ene and any enzyme that might carry through from biotransformation or filtration .

Enantioselectivity Studies

this compound may be employed as a substrate to investigate the enantioselectivity of esterases such as EstA3 (obtained from a drinking water metagenome) and EstCE1 (obtained from a soil metagenome) .

Case Studies

Optimized Methodology for Preparation of High Purity this compound

An optimized methodology for preparing this compound with high purity has been developed, providing an overall yield of 30% without chromatographic purification . This process uses air instead of pure oxygen and involves continuous feeding of the reactants with in situ reduction of endo-peroxide, which reduces peroxide build-up in the reactor, making the process safer than earlier reports .

Biotransformation of cis-Cyclopent-1-ene-3,5-diol to 4-hydroxy Cyclopent-2-enyl Acetate

In a biotransformation setup using Alcaligenes sp. lipase, cis-cyclopent-1-ene-3,5-diol was converted to 4-hydroxy cyclopent-2-enyl acetate with varying efficiencies depending on the solvent used. For example, when acetone was used as the solvent, the yield of 4-hydroxy cyclopent-2-enyl acetate was 72%, while the yield of cis-3,5-diacetoxy cyclo-pent-1-ene was 28% .

Data Table: Conversion of cis-Cyclopent-1-ene-3,5-diol to 4-hydroxy Cyclopent-2-enyl Acetate by Alcaligenes sp. Lipase

| Enzyme | cis-Diol (mg) | Solvent | Vinyl acetate (ml) | 4-hydroxy cyclopent-2-enyl acetate (%) | cis-3,5-diacetoxy cyclo-pent-1-ene (%) | ee (%) |

|---|---|---|---|---|---|---|

| EU032 | 4.5 | Acetone | 0.4 | 72 | 28 | 90 |

| EU032 | 5.3 | Ethyl methyl ketone | 0.4 | 65 | 35 | 96 |

| EU032 | 4.7 | Isobutyl methyl ketone | 0.4 | 57 | 43 | 98 |

| EU032 | 4.36 | Ethyl acetate | 0.4 | 65 | 35 | 87 |

Mecanismo De Acción

The mechanism of action of cis-3,5-Diacetoxy-1-cyclopentene primarily involves its role as a substrate in enzymatic reactions. Esterase enzymes hydrolyze the acetoxy groups, leading to the formation of chiral intermediates . These intermediates can then participate in further chemical transformations, contributing to the synthesis of more complex molecules.

Comparación Con Compuestos Similares

- cis-4-Cyclopentene-1,3-diol diacetate

- cis-1,3-Diacetoxycyclopent-2-ene

- cis-1,4-Diacetoxy-2-cyclopentene

Comparison: cis-3,5-Diacetoxy-1-cyclopentene is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a different set of intermediates and products, making it valuable for specific synthetic applications .

Actividad Biológica

cis-3,5-Diacetoxy-1-cyclopentene is a synthetic organic compound with significant applications in organic synthesis, particularly in the production of complex molecules such as prostaglandins and alkaloids. Its structural characteristics allow it to serve as a versatile chiral building block, facilitating the synthesis of enantiomerically pure compounds. This article delves into the biological activity of this compound, focusing on its enzymatic interactions and potential applications in biocatalysis.

The compound has the following chemical properties:

- Molecular Formula : CHO

- Molecular Weight : 184.19 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 227.1 °C at 760 mmHg

- CAS Number : 54664-61-8

Lipase Interactions

This compound is extensively studied as a substrate for various lipases, particularly in the context of enantioselective hydrolysis. Notably, lipase B from Candida antarctica (CAL-B) exhibits high selectivity for hydrolyzing one of the acetoxy groups of this compound, resulting in a chiral monoacetate derivative. This transformation is characterized by high enantioselectivity, producing predominantly one enantiomer of the product .

Esterase Activity

Two metagenome-derived esterases, EstA3 and EstCE1, have shown varying degrees of enantioselectivity when interacting with this compound. These enzymes were isolated from different environments (drinking water and soil) and exhibited distinct catalytic behaviors towards this substrate . The study of these esterases highlights the potential for utilizing microbial enzymes in biocatalytic processes involving this compound.

Case Study 1: Biocatalytic Desymmetrization

In a notable study, researchers employed Novozym-435® lipase to catalyze the desymmetrization of this compound. The reaction conditions were optimized to achieve high yields and enantioselectivity (enantiomeric excess >90%). The resultant products were further processed to synthesize complex fatty acid units relevant to natural compounds with antiviral and antitumoral activities .

Case Study 2: Integrated Oxidation/Reduction/Cyclization (iORC)

Another innovative application involves the integrated oxidation/reduction/cyclization (iORC) process that transforms this compound into complex tetracyclic ring systems characteristic of uleine-type alkaloids. This method showcases the compound's versatility as a precursor in synthesizing biologically active natural products .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzymatic Hydrolysis | High enantioselectivity observed with CAL-B lipase; selective hydrolysis yielding chiral products. |

| Esterase Characterization | EstA3 and EstCE1 show differing enantioselectivities when tested with this substrate. |

| Biocatalytic Applications | Utilized in desymmetrization reactions leading to high-yielding and selective product formation. |

| Synthetic Pathways | Integral in iORC processes for synthesizing complex alkaloid structures. |

Propiedades

IUPAC Name |

[(1S,4R)-4-acetyloxycyclopent-2-en-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-6(10)12-8-3-4-9(5-8)13-7(2)11/h3-4,8-9H,5H2,1-2H3/t8-,9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPIBFMHHUEUQR-DTORHVGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(C=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@H](C=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436532 | |

| Record name | cis-3,5-Diacetoxy-1-cyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54664-61-8 | |

| Record name | cis-3,5-Diacetoxy-1-cyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3,5-diacetoxy-1-cyclopentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is cis-3,5-Diacetoxy-1-cyclopentene particularly useful for synthesizing chiral molecules?

A: this compound possesses a meso configuration, meaning it is achiral despite having chiral centers. This allows for the preparation of enantiomerically pure compounds through enzymatic desymmetrization. [] Essentially, enzymes can selectively react with one of the identical groups in the molecule, breaking the symmetry and leading to a single desired enantiomer.

Q2: The research papers mention using lipases to modify this compound. What is the significance of this process?

A: Lipases are enzymes known for their ability to catalyze the hydrolysis of esters. In the context of this compound, lipases can selectively hydrolyze one of the two acetate groups. [, ] This selective hydrolysis yields chiral intermediates like (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate, which are valuable building blocks for synthesizing complex natural products and pharmaceuticals.

Q3: What are the advantages of immobilizing lipases for these reactions?

A: Immobilizing lipases on solid supports, such as magnetic nanoparticles, offers several advantages: [, ]

Q4: How does the choice of lipase impact the outcome of the reaction with this compound?

A: Different lipases exhibit varying degrees of selectivity towards the acetate groups in this compound. For instance, Pseudomonas Fluorescens lipase (PFL) generally demonstrates higher enantioselectivity for the (1S,4R)-enantiomer compared to Candida Rugosa lipase (CRL). [] This highlights the importance of selecting the appropriate lipase to achieve the desired enantiomeric purity in the final product.

Q5: Beyond enzymatic reactions, has this compound been explored for other applications?

A: Yes, a study utilized this compound as a key starting material in the total synthesis of (+)-Nordasycarpidone, (+)-Dasycarpidone, and (+)-Uleine. [] These compounds belong to the uleine alkaloid family, known for their complex structures and potential biological activities. This example showcases the versatility of this compound as a building block in organic synthesis, extending beyond enzymatic transformations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.